molecular formula C10H7ClN2 B13152403 4-Chloro-2,3'-bipyridine

4-Chloro-2,3'-bipyridine

Katalognummer: B13152403
Molekulargewicht: 190.63 g/mol
InChI-Schlüssel: CDQMMWWCMQSUJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2,3’-bipyridine is a heterocyclic organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 4-chloropyridine is reacted with a boronic acid derivative of 2-pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods: On an industrial scale, the production of 4-Chloro-2,3’-bipyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of magnetic nanoparticles as catalysts has also been explored to enhance the yield and selectivity of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and an inert atmosphere.

    Stille Coupling: Palladium catalyst, organotin reagent, and a base.

    Negishi Coupling: Palladium or nickel catalyst, organozinc reagent, and a base.

Major Products: The major products formed from these reactions are typically substituted bipyridines, which can be further functionalized for various applications.

Wirkmechanismus

The mechanism of action of 4-Chloro-2,3’-bipyridine largely depends on its role as a ligand in coordination chemistry. The nitrogen atoms in the pyridine rings can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific molecular targets and pathways involved vary depending on the metal and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Chloro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules and materials.

Eigenschaften

Molekularformel

C10H7ClN2

Molekulargewicht

190.63 g/mol

IUPAC-Name

4-chloro-2-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7ClN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H

InChI-Schlüssel

CDQMMWWCMQSUJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.